DMTR-biotin-PEG2-amine is a chemical compound characterized by its bioconjugation capabilities, primarily utilized in biochemical research and applications. This compound is a derivative of biotin, which is known for its strong affinity to streptavidin, facilitating the detection and purification of biotinylated molecules. The inclusion of a polyethylene glycol (PEG) spacer consisting of two ethylene glycol units enhances the compound's solubility and flexibility, making it an effective tool for various biochemical applications. The amine functional group present in DMTR-biotin-PEG2-amine allows for conjugation with other biomolecules such as proteins or peptides, thereby enabling the creation of biotinylated biomolecules tailored for specific functions .
The synthesis of DMTR-biotin-PEG2-amine typically involves several steps, including the coupling of biotin with a PEG linker and an amine group. One common method includes the use of N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to activate carboxylic acids for amide bond formation with amines. The reaction conditions often require controlled temperatures and specific pH levels to optimize yield and purity.
The synthesis can be performed using various solvents such as dimethyl sulfoxide (DMSO) or methanol, with purification techniques like high-performance liquid chromatography (HPLC) employed to isolate the final product. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compound .
DMTR-biotin-PEG2-amine has a molecular formula of and a molecular weight of 374.50 g/mol. The structure incorporates a biotin moiety linked via a PEG spacer to an amine group, which allows for further modifications and conjugations with other biomolecules .
The compound's structural characteristics include:
DMTR-biotin-PEG2-amine participates in various chemical reactions, primarily involving amine coupling reactions. The primary amine group can react with activated carboxylic acids or NHS esters, facilitating the attachment of biotin to target molecules such as proteins or nucleic acids.
The reaction conditions generally involve:
The mechanism by which DMTR-biotin-PEG2-amine functions involves the formation of stable covalent bonds between the amine group and reactive groups on target biomolecules. Upon conjugation, the biotin moiety can then bind strongly to streptavidin or avidin, enabling effective purification or detection strategies.
This mechanism allows for:
DMTR-biotin-PEG2-amine exhibits several notable physical properties:
Key chemical properties include:
DMTR-biotin-PEG2-amine has diverse applications in scientific research:
Solid-phase synthesis enables precise, stepwise assembly of 4,4′-Dimethoxytrityl-Biotin-Polyethylene Glycol-2-amine (DMTR-Biotin-PEG2-amine) through iterative coupling and deprotection cycles. The DMTR group protects the primary amine during synthesis, allowing selective liberation for downstream conjugation. This process begins with immobilization of the initial nucleoside or amino acid onto a solid support (typically polystyrene or silica-based resins), followed by sequential addition of protected building blocks [3] [5].
The DMTR group is removed under mild acidic conditions (e.g., 2–3% dichloroacetic acid or trichloroacetic acid in dichloromethane), which selectively cleaves the trityl ether linkage while preserving acid-labile protecting groups like tert-butyl esters or base-labile groups like Fmoc. After deprotection, the liberated amine of DMTR-Biotin-PEG2-amine reacts with incoming phosphoramidite or carboxylate-activated monomers. Coupling efficiency exceeds 99% per cycle when using activating agents such as 1H-tetrazole or 5-benzylthio-1H-tetrazole [3] [6].
Table 1: Solid-Phase Synthesis Cycle for DMTR-Biotin-PEG2-amine Functionalization
| Step | Reagent | Function | Duration |
|---|---|---|---|
| 1 | 2–3% Dichloroacetic acid in DCM | DMTR deprotection | 30–60 sec |
| 2 | Anhydrous acetonitrile | Washing | 3 × 15 sec |
| 3 | DMTR-Biotin-PEG2-amine + Activator | Coupling | 120–300 sec |
| 4 | Acetic anhydride/Pyridine | Capping unreacted sites | 30 sec |
| 5 | Iodine/Water/Pyridine | Oxidation (if applicable) | 30 sec |
Post-synthesis, the conjugate is cleaved from the resin using ammonia or trifluoroacetic acid, with simultaneous deprotection of side chains. The DMTR group’s orthogonality to diverse cleavage conditions (e.g., nucleophiles for esters or fluorides for silyl ethers) ensures intact biotin and PEG functionality [6] [10].
Orthogonal protection is essential for site-specific modification of multifunctional molecules like DMTR-Biotin-PEG2-amine. The DMTR group operates within a hierarchy of protecting groups that are cleaved by distinct mechanisms:
This hierarchy enables sequential deprotection. For example:
Table 2: Orthogonal Protecting Groups Compatible with DMTR-Biotin-PEG2-amine
| Protecting Group | Cleavage Reagent | Orthogonality to DMTR | Functional Target |
|---|---|---|---|
| DMTR | Weak acids (DCA/TCA) | Self | Primary amine |
| Fmoc | Base (piperidine) | High | Amine |
| tert-Butyl | Strong acids (TFA) | High | Carboxylate, hydroxyl |
| ivDde | Hydrazine (2% in DMF) | High | Amine |
| Benzyl | Hydrogenolysis | High | Hydroxyl, carboxylate |
Such strategies facilitate the synthesis of branched conjugates. For instance, a peptide may incorporate DMTR-Biotin-PEG2-amine at its N-terminus (via DMTR deprotection/coupling) while side-chain amines remain shielded by ivDde. Post-assembly, hydrazine deprotects side chains for carboxylate coupling without biotin detachment [10].
The primary amine of DMTR-Biotin-PEG2-amine enables chemoselective conjugation via nucleophilic attack on electrophiles. Key activation strategies include:
Carbodiimide-Mediated Amidation1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxylates to form O-acylisourea intermediates. These react with the DMTR-deprotected amine of Biotin-PEG2-amine to form stable amide bonds. N-Hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOAt) suppresses racemization and enhances coupling efficiency to >90% [2] [8].
Active Ester ConjugationPre-formed NHS esters react spontaneously with the deprotected amine at pH 7–9, generating biotinylated products without catalysts. This method is favored for protein biotinylation due to its aqueous compatibility and minimal side reactions [8] [9].
Reductive AminationThe amine condenses with aldehydes or ketones (e.g., from oxidized carbohydrates) to form Schiff bases, which sodium cyanoborohydride reduces to stable alkylamine linkages. This approach is ideal for glycan labeling [8].
The polyethylene glycol spacer enhances solubility and minimizes steric hindrance during these reactions. Comparative studies show PEG2 spacers improve biotin-avidin binding efficiency by 40% compared to non-spaced biotinylation, attributed to reduced steric clashes [1] [9].
DMTR is indispensable in oligonucleotide synthesis for protecting 5′-hydroxyl groups during phosphoramidite assembly. Its application extends to DMTR-Biotin-PEG2-amine in three key ways:
Acid-Labile ProtectionDMTR shields the PEG2-amine during oligonucleotide chain elongation. It is removed selectively under mild acidic conditions (e.g., 3% DCA) prior to each coupling cycle, while phosphoramidite internucleotide linkages and nucleobase protections (e.g., benzoyl for adenine) remain intact. This prevents premature amine activation or side reactions [3] [6].
Synthesis MonitoringThe bright orange trityl cation liberated during deprotection absorbs at 498 nm, enabling real-time spectrophotometric monitoring of coupling efficiency (>99.5% per step in optimized protocols). This ensures precise stoichiometric control during biotinylated oligonucleotide synthesis [3] .
Orthogonality to Phosphoramidite ChemistryDMTR cleavage conditions (mild acid) do not attack:
Post-synthesis, ammonia deprotection simultaneously cleaves the oligonucleotide from the solid support and removes nucleobase protections, while the biotin-PEG2-amine conjugate remains intact due to its stability under basic conditions. This permits one-step synthesis of biotinylated probes for applications like affinity capture or hybridization arrays [3] [5].
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